molecular formula C20H18F2N2O3 B2851480 N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888443-25-2

N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2851480
CAS No.: 888443-25-2
M. Wt: 372.372
InChI Key: LKDSCZQKBBABIG-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a benzofuran-based small molecule characterized by a pivalamido (2,2-dimethylpropanamido) substituent at the 3-position of the benzofuran core and a 3,4-difluorophenyl carboxamide group at the 2-position.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-13(21)14(22)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSCZQKBBABIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with a suitable benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is compared to structurally analogous benzofuran or aryl-carboxamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Structure Molecular Formula Key Substituents Reported Biological Activity
This compound Benzofuran core with 3-pivalamido and 2-carboxamide groups C₂₁H₂₀F₂N₂O₃ - 3,4-Difluorophenyl
- Pivalamido (tert-butyl carboxamide)
Not explicitly reported in evidence
GSK 2141795 (NSC 767034) Furan-carboxamide with chloropyrazole and difluorophenyl groups C₁₈H₁₆Cl₂F₂N₄O₂ - 3,4-Difluorobenzyl
- Chlorofuran and chloropyrazole
Pan-AKT inhibitor (anti-cancer)
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide Benzofuran with 3,5-dimethyl and 3-(trifluoromethyl)phenyl groups C₁₈H₁₄F₃NO₂ - 3,5-Dimethylbenzofuran
- 3-Trifluoromethylphenyl
Not reported
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Isobenzofuran with dimethylaminopropyl and fluorophenyl groups C₁₉H₂₀FN₂O₂ - 4-Fluorophenyl
- Dimethylaminopropyl
Pharmaceutical intermediate (unspecified)
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide Benzamide with 2,6-difluoro and 4-chlorophenylurea groups C₁₄H₁₀ClF₂N₂O₂ - 2,6-Difluorobenzamide
- 4-Chlorophenylurea
Insect growth regulator (e.g., diflubenzuron analog)

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 3,4-difluorophenyl group in the target compound enhances lipophilicity compared to 3-(trifluoromethyl)phenyl () but reduces it relative to chloropyrazole-containing analogs (). The pivalamido group introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or dimethylaminopropyl ().

Biological Target Specificity: GSK 2141795 () demonstrates explicit activity as a pan-AKT inhibitor, attributed to its chloropyrazole and difluorobenzyl groups. In contrast, the target compound lacks documented kinase-targeting motifs (e.g., pyrazole or pyrimidine), suggesting divergent mechanisms. N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide () acts as an insect growth regulator, highlighting how carboxamide derivatives can span therapeutic and agrochemical applications depending on substituent patterns.

Synthetic Accessibility :

  • The target compound’s benzofuran core is synthetically simpler than the tetrahydrofuran or isobenzofuran derivatives in and . However, the pivalamido group may require specialized coupling reagents (e.g., HATU or EDC, as seen in ) for efficient amidation .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The pivalamido group likely reduces aqueous solubility compared to 3,5-dimethylbenzofuran () due to increased hydrophobicity.
  • Metabolic Stability: Tertiary alkyl groups (e.g., pivalamido) resist oxidative metabolism better than dimethylaminopropyl (), which may undergo N-dealkylation .

Biological Activity

N-(3,4-Difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18F2N2O3
  • Molecular Weight : 348.34 g/mol

The synthesis typically involves the reaction of 3-pivalamidobenzofuran-2-carboxylic acid with 3,4-difluoroaniline under controlled conditions to yield the desired amide derivative. The synthetic route is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.

Antitumor Activity

This compound has shown promising antitumor activity in several studies. Its mechanism is believed to involve the inhibition of specific pathways associated with cancer cell proliferation.

Table 1: Antitumor Activity Data

Cell LineIC50 (μM)Reference
HepG25.32 ± 0.07
A54921.69 ± 1.33

The compound exhibited a selective cytotoxic effect against HepG2 liver cancer cells compared to A549 lung cancer cells, indicating its potential as a targeted therapy.

Antiviral Activity

Recent investigations have also highlighted its antiviral properties, particularly against hepatitis C virus (HCV). The compound acts as a selective inhibitor targeting viral replication mechanisms.

Case Study: HCV Inhibition

In a study evaluating various derivatives for their antiviral efficacy, this compound demonstrated significant inhibition of HCV replication in vitro. The results indicated that the compound could effectively reduce viral load in infected cell lines, showcasing its potential for therapeutic development against HCV.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Disruption of Viral Replication : By targeting viral proteins essential for replication, it reduces the ability of the virus to propagate within host cells.

Efficacy in Preclinical Models

Preclinical studies have shown that this compound not only inhibits tumor growth but also enhances apoptosis in cancer cells. In animal models, it has been observed to significantly reduce tumor size without notable toxicity.

Table 2: Summary of Preclinical Findings

Study TypeOutcomeReference
In vitroSignificant cytotoxicity
In vivoTumor size reduction
Antiviral AssayReduced HCV replication

Q & A

Q. What are the key synthetic routes for N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide, and how is the benzofuran core constructed?

The synthesis typically involves a multi-step process:

  • Cyclization : Formation of the benzofuran ring via acid-catalyzed cyclization of a precursor containing a ketone and hydroxyl group.
  • Amidation : Reaction of pivalic acid derivatives with aniline intermediates to introduce the pivalamido group.
  • Coupling : Final coupling of the 3,4-difluorophenyl moiety using carbodiimide-mediated amidation. Characterization relies on NMR (for functional group verification) and X-ray crystallography (for structural confirmation) using programs like SHELXL .

Q. How is the compound’s structural integrity validated in experimental settings?

Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Refinement via SHELXL to resolve bond lengths, angles, and torsional parameters .
  • Spectroscopic techniques : 1^1H/13^13C NMR and IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1680 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screening often includes:

  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., kinase or protease inhibition).
  • Cytotoxicity profiling : Use of cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Receptor binding studies : Radioligand displacement assays for GPCR or nuclear receptor targets .

Q. How can researchers access reliable computational descriptors for pharmacokinetic predictions?

Use PubChem and ChemAxon for:

  • Lipophilicity (LogP) : Predicted via fragment-based methods.
  • Polar surface area (PSA) : Critical for blood-brain barrier permeability.
  • ADME properties : Tools like SwissADME integrate these descriptors for bioavailability predictions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement?

Advanced refinement strategies include:

  • Twinning analysis : Use SHELXL ’s TWIN command to model twinned datasets, particularly for high-symmetry space groups.
  • Disorder modeling : Partial occupancy assignment and restraints for flexible substituents (e.g., pivaloyl groups).
  • Validation tools : PLATON or Mercury to check for geometric outliers .

Q. What methodologies are effective for elucidating structure-activity relationships (SAR) in benzofuran analogs?

SAR studies require:

  • Analog synthesis : Systematic modification of substituents (e.g., fluorophenyl vs. chlorophenyl groups).
  • Biological profiling : Parallel testing against isoforms (e.g., kinase variants) to identify selectivity drivers.
  • Computational docking : AutoDock Vina or Glide to map binding interactions (e.g., hydrogen bonding with the carboxamide group) .

Q. How should researchers address conflicting biological data (e.g., inconsistent IC50_{50}50​ values across assays)?

Mitigation strategies include:

  • Orthogonal assays : Validate results using unrelated methods (e.g., SPR vs. fluorescence polarization).
  • Batch reproducibility checks : Ensure compound purity via HPLC and control for solvent/detergent interference.
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., ’s fluorobenzamido analogs) .

Q. What advanced techniques are used to study the compound’s interaction with metabolic enzymes (e.g., CYP450 isoforms)?

Employ:

  • Crystallographic complexes : Co-crystallization with CYP3A4/2D6 to identify binding motifs.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Metabolic stability assays : Liver microsomes with LC-MS/MS to track metabolite formation .

Q. How can molecular dynamics (MD) simulations enhance understanding of target binding kinetics?

MD workflows involve:

  • Force field parameterization : Use GAFF or CHARMM for accurate ligand modeling.
  • Trajectory analysis : Identify stable binding poses and residue interactions (e.g., π-π stacking with fluorophenyl groups).
  • Free energy calculations : MM-PBSA or FEP to predict binding affinity changes upon mutation .

Methodological Resources

  • Crystallography : SHELX suite (structural refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Computational Tools : PubChem (descriptors) , AutoDock Vina (docking) .
  • Biological Assays : MTT (cytotoxicity) , SPR (binding kinetics) .

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